Product packaging for Fexofenadine-d10 Methyl Ester(Cat. No.:)

Fexofenadine-d10 Methyl Ester

Cat. No.: B1162692
M. Wt: 525.74
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Isotope Substitution in Organic Molecules

Deuterium (D) is a stable isotope of hydrogen that contains one proton and one neutron, effectively doubling its mass compared to the more common protium (B1232500) (¹H) isotope. wikipedia.org When a hydrogen atom in an organic molecule is replaced with a deuterium atom, the bond it forms (e.g., a carbon-deuterium or C-D bond) is stronger than the original carbon-hydrogen (C-H) bond. wikipedia.orgjuniperpublishers.com This difference in bond energy leads to the "kinetic isotope effect," where the breaking of a C-D bond can occur at a significantly slower rate than the breaking of a C-H bond. wikipedia.orgnih.gov

This phenomenon has two major applications in pharmaceutical research. Firstly, it can be used to intentionally slow down a drug's metabolism, potentially prolonging its therapeutic effect or altering its metabolic profile to reduce the formation of toxic byproducts. juniperpublishers.comtandfonline.com Secondly, and more commonly in analytical chemistry, deuteration is used to create internal standards for mass spectrometry-based bioanalysis. clearsynth.comtexilajournal.comnih.gov A deuterated standard is chemically identical to the analyte of interest and will behave the same way during sample extraction and chromatography, but its increased mass makes it easily distinguishable by a mass spectrometer. texilajournal.comaptochem.com This allows for highly accurate and precise quantification of the target compound in complex matrices like blood or plasma. clearsynth.comtexilajournal.com

Overview of Fexofenadine (B15129) Methyl Ester as a Chemical Entity

Fexofenadine Methyl Ester is a chemical compound closely related to Fexofenadine. chemshuttle.comcymitquimica.com It is recognized as an intermediate in the synthesis of Fexofenadine and also serves as a reference standard in analytical laboratories for method development and quality control. chemshuttle.comsynzeal.com Chemically, its systematic IUPAC name is methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate. nih.gov The presence of the methyl ester group distinguishes it from Fexofenadine, which has a carboxylic acid group in that position.

Table 1: Chemical Properties of Fexofenadine Methyl Ester

Property Value Source
Molecular Formula C₃₃H₄₁NO₄ cymitquimica.comnih.gov
Molecular Weight ~515.68 g/mol cymitquimica.comsigmaaldrich.com
CAS Number 154825-96-4 chemshuttle.comnih.gov
Appearance Semisolid chemshuttle.com

| Solubility | Low in water; soluble in methanol (B129727) and DMSO | chemshuttle.com |

Rationale for Deuteration in Fexofenadine Methyl Ester Research

The primary rationale for creating Fexofenadine-d10 Methyl Ester is to serve as a high-quality internal standard for the quantitative analysis of Fexofenadine, its metabolites, or related compounds in bioanalytical studies. texilajournal.compharmaffiliates.com When researchers need to measure the concentration of Fexofenadine in a biological sample, such as plasma, they often use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). payeshdarou.irnih.govnih.gov

For these methods to be accurate, an internal standard is essential to correct for variations during sample processing and analysis. texilajournal.comaptochem.com An ideal internal standard co-elutes with the analyte and experiences the same extraction and ionization effects. texilajournal.comaptochem.com By being a stable isotope-labeled version of a closely related molecule, this compound fulfills this role exceptionally well. The ten deuterium atoms give it a distinct mass that is easily separated from the unlabeled analyte by the mass spectrometer, ensuring that there is no signal interference and allowing for precise quantification. aptochem.com

Scope and Academic Relevance of this compound Investigations

The academic and research relevance of this compound is centered on its application in analytical and bioanalytical chemistry. Its use is crucial for the development and validation of robust, sensitive, and selective analytical methods, particularly LC-MS/MS, for quantifying Fexofenadine and its related substances. payeshdarou.irnih.govresearchgate.net

Investigations involving this compound support pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted. By enabling precise measurement of Fexofenadine in various biological matrices, researchers can better understand its behavior. The compound is an essential tool for studies submitted to regulatory bodies, which require fully validated bioanalytical methods. nih.govnih.gov For instance, research on drug transporters or bioequivalence studies relies on the accurate quantification that a high-purity, stable isotope-labeled standard like this compound provides. nih.govresearchgate.net

Table 2: Chemical Data for this compound

Property Value Source
Chemical Name 1-Oxo this compound pharmaffiliates.comamericanchemicalsuppliers.com
Application Labeled analogue for use as an internal standard pharmaffiliates.com

| Utility | Intermediate in the preparation of Fexofenadine | pharmaffiliates.com |

Properties

Molecular Formula

C₃₃H₃₁D₁₀NO₄

Molecular Weight

525.74

Synonyms

4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester;  Methyl 4-[4-[4-(Hydroxydiphenyl-d10-methyl)-1-piperidinyl]-1-_x000B_hydroxybutyl]-α,α-dimethylphenylacetate

Origin of Product

United States

Synthesis and Derivatization of Fexofenadine D10 Methyl Ester

Retrosynthetic Analysis of Fexofenadine-d10 Methyl Ester

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available starting materials. nih.gov This process helps in designing a logical forward synthetic route. For this compound, the key disconnections are typically made at the ether and the tertiary amine linkages.

The retrosynthetic strategy reveals two primary building blocks:

A deuterated benzhydrol (diphenylmethanol) component, which contains the ten deuterium (B1214612) atoms on its two phenyl rings.

A piperidine-containing side chain that includes the methyl ester functionality.

This deconstruction highlights that the central challenge in the synthesis is the preparation of the specifically deuterated diphenylmethanol (B121723) precursor. The subsequent coupling of these two fragments forms the backbone of the final molecule.

Precursor Compounds and Starting Materials for Deuterated Synthesis

The successful synthesis of this compound is contingent on the preparation of isotopically labeled precursors.

While phenylacetonitrile (B145931) derivatives are precursors in some synthetic routes for the non-deuterated portion of the fexofenadine (B15129) scaffold, the d10-labeling of this compound is specifically on the benzhydryl moiety. Therefore, for this particular isotopologue, the phenylacetonitrile precursors used for the other end of the molecule are typically non-deuterated. The core of the deuteration strategy lies in the synthesis of the diphenylmethanol intermediate.

Key Precursors and Intermediates:

Precursor/Intermediate Chemical Formula Role in Synthesis
Benzene-d6 C₆D₆ Starting material for deuterated phenyl rings. chemicalbook.com
Bromobenzene-d5 (B116778) C₆D₅Br Intermediate formed from the bromination of Benzene-d6.

The synthesis typically involves a Grignard reaction, where bromobenzene-d5 is converted into a Grignard reagent, phenyl-d5-magnesium bromide. google.com This reagent is then reacted with a suitable electrophile to construct the desired diphenylmethanol structure.

Multi-Step Synthetic Pathways to this compound

The assembly of this compound is a sequential process involving the formation of the deuterated core, followed by coupling and final modification. savemyexams.com

The specific incorporation of the ten deuterium atoms onto the two phenyl rings of the benzhydryl group is achieved through a well-defined pathway:

Bromination: Benzene-d6 (C₆D₆) is brominated to produce Bromobenzene-d5. chemicalbook.com

Grignard Reagent Formation: The resulting Bromobenzene-d5 is treated with magnesium metal in an appropriate ether solvent to form the Grignard reagent, phenyl-d5-magnesium bromide.

Coupling Reaction: Two equivalents of this Grignard reagent are reacted with a suitable carbonyl compound, such as a benzoate (B1203000) ester, to form the tertiary alcohol, di(phenyl-d5)methanol. This ensures that both phenyl rings are fully deuterated. google.com

This di(phenyl-d5)methanol intermediate is then activated, often by converting the hydroxyl group into a better leaving group (e.g., a halide or tosylate), preparing it for the subsequent coupling reaction with the piperidine (B6355638) fragment.

The methyl ester group in this compound can be introduced at various stages of the synthesis. One common approach is to use a piperidine-containing fragment that already has the necessary side chain with the methyl ester in place. google.com

Alternatively, if the synthesis is completed with a carboxylic acid functional group, a final esterification step is required. Standard methods for this transformation include:

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net

Reaction with Methyl Iodide: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then reacted with methyl iodide to form the methyl ester.

Key Reaction Steps and Conditions

The synthesis of this compound is a multi-step process that mirrors the synthesis of its non-deuterated counterpart, with the key difference being the use of deuterated starting materials. The primary route involves a Friedel-Crafts acylation, followed by a condensation reaction, reduction of a ketone, and finally esterification.

A plausible synthetic route commences with the Friedel-Crafts acylation of a suitable benzene (B151609) derivative with 4-chlorobutyryl chloride. To introduce the deuterium atoms, deuterated benzene (benzene-d6) would be the logical starting material for the synthesis of one of the key intermediates.

The synthesis of the other key fragment, deuterated α,α-diphenyl-4-piperidinemethanol, would also start from benzene-d6. A general synthesis for the non-deuterated compound involves the reaction of 4-piperidinecarboxylic acid with an acetylating agent to protect the nitrogen, followed by conversion to the acid chloride. This is then reacted with benzene in a Friedel-Crafts acylation, followed by a Grignard reaction with a phenylmagnesium halide, and subsequent deprotection. google.com To obtain the d10 analog, benzene-d5 (B80986) magnesium bromide would be used as the Grignard reagent, and the initial Friedel-Crafts acylation would also employ benzene-d5.

The subsequent key steps in the synthesis of this compound are outlined below:

Friedel-Crafts Acylation: Methyl-α,α-dimethylphenylacetate is subjected to Friedel-Crafts acylation with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. This reaction typically produces a mixture of the desired para-substituted product and the undesired meta-isomer. google.com

Condensation: The resulting ketone intermediate, methyl-4-(4-chloro-1-oxobutyryl)-α,α-dimethyl phenyl acetate, is condensed with deuterated azacyclonol (B1665903) (α,α-diphenyl-d10-4-piperidinemethanol). This reaction is often carried out in the presence of a base such as potassium bicarbonate and a catalyst like potassium iodide in a suitable solvent like dimethylformamide or an aromatic hydrocarbon. google.com This step yields 1-Oxo this compound. americanchemicalsuppliers.com

Reduction: The ketone group of the 1-Oxo this compound is then reduced to a hydroxyl group. A common reducing agent for this transformation is sodium borohydride (B1222165) in a solvent like methanol. google.com This step is crucial as it creates a chiral center in the molecule.

Esterification: While the methyl ester group is often carried through the synthesis from the starting material, if the synthesis starts with the corresponding carboxylic acid, a final esterification step with methanol in the presence of an acid catalyst would be required to yield this compound. google.com

A general representation of the reaction conditions for the non-deuterated synthesis is provided in the table below, which can be inferred to be similar for the deuterated analog with appropriate adjustments.

Reaction StepReactantsReagents and SolventsTypical Conditions
Friedel-Crafts AcylationMethyl-α,α-dimethylphenylacetate, 4-Chlorobutyryl chlorideAnhydrous Aluminium Chloride, Dichloroethane0 to 20 °C, 8 to 10 hours
CondensationMethyl-4-(4-chloro-1-oxobutyryl)-α,α-dimethyl phenyl acetate, Azacyclonol-d10Potassium Bicarbonate, Potassium Iodide, Dimethylformamide90 °C, 7 to 12 hours
Ketone Reduction1-Oxo Fexofenadone-d10 methyl esterSodium Borohydride, Methanol0 to 20 °C, 2 to 5 hours

Purification Methodologies for this compound

The purification of this compound is critical to ensure its suitability for use as an analytical standard or in further synthetic steps. The primary methods employed are chromatographic separation and crystallization.

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of this compound and its related impurities. researchgate.net Reversed-phase HPLC is commonly utilized for the separation of fexofenadine and its derivatives. nih.gov

A typical HPLC method would involve a C18 stationary phase. The mobile phase composition is crucial for achieving good separation. A mixture of an aqueous buffer and an organic modifier is generally used. For instance, a mobile phase consisting of a phosphate (B84403) buffer (with additives like triethylamine (B128534) and an ion-pairing agent such as 1-octane sulfonic acid sodium salt) and methanol has been successfully used for the separation of fexofenadine and its impurities, including the methyl ester. nih.gov The pH of the aqueous phase is also a critical parameter to control the ionization state of the analytes and achieve optimal separation. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a wide range of polarities.

The table below summarizes typical parameters for the chromatographic separation of fexofenadine and its esters.

ParameterDescription
Stationary Phase Hypersil BDS C-18, 5 µm
Mobile Phase Phosphate buffer (pH 2.7) with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine : Methanol (60:40, v/v)
Flow Rate 1.5 mL/min
Detection UV at 215 nm

Crystallization and Isolation Procedures

Crystallization is a key technique for the purification of this compound on a larger scale and for obtaining a solid form with high purity. The choice of solvent system is paramount for successful crystallization.

A common strategy involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, inducing crystallization. Anti-solvents can also be added to the solution to reduce the solubility of the product and promote precipitation.

For the related compound, fexofenadine, purification of the crude product containing both para and meta isomers can be achieved by suspension in a mixture of methanol and methylethylketone. google.com This process, repeated multiple times, can effectively separate the desired para isomer. google.com A final reflux in a mixture of methanol and dimethylformamide can further enhance purity. google.com Similar solvent systems and principles can be applied to the crystallization of this compound.

The isolation of the crystallized product is typically performed by filtration, followed by washing with a cold solvent to remove any residual impurities, and finally drying under vacuum.

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound involves the creation of a chiral center at the carbon atom bearing the hydroxyl group. The stereochemistry of this center is of significant importance as the biological activity of fexofenadine resides primarily in the (R)-enantiomer.

The reduction of the prochiral ketone, 1-Oxo this compound, is the critical step that determines the stereochemical outcome. The use of an achiral reducing agent like sodium borohydride will result in a racemic mixture of the (R)- and (S)-enantiomers of this compound. google.com

To obtain an enantiomerically enriched or pure product, a stereoselective reduction is necessary. This can be achieved through several strategies:

Chiral Reducing Agents: The use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalyst), can facilitate the enantioselective reduction of the ketone to the desired alcohol.

Catalytic Asymmetric Hydrogenation: Another approach is the use of a chiral catalyst in a hydrogenation reaction. Chiral ruthenium or rhodium phosphine (B1218219) complexes have been shown to be effective for the asymmetric reduction of ketones.

Enzymatic Reduction: Biocatalysis using specific enzymes can also be employed for the stereoselective reduction of the ketone with high enantioselectivity.

The separation of the enantiomers of the final product or its precursors can also be achieved through chiral chromatography or by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.

Advanced Analytical Characterization of Fexofenadine D10 Methyl Ester

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of Fexofenadine-d10 Methyl Ester, confirming the successful incorporation of deuterium (B1214612), and establishing its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for determining the precise location of atoms within a molecule. In the case of this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are employed. The primary purpose of using a deuterated standard is for mass spectrometry; therefore, detailed NMR analysis is often performed on the non-deuterated analogue, Fexofenadine (B15129) Methyl Ester. The deuterium atoms in this compound are typically located on the two phenyl rings of the hydroxydiphenylmethyl moiety.

¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons on these phenyl rings would be absent. The rest of the proton signals would be consistent with the structure of the fexofenadine methyl ester backbone. For the non-deuterated Fexofenadine Methyl Ester, the aromatic protons typically appear as multiplets in the range of 7.10-7.60 ppm. The absence of these signals in the ¹H NMR spectrum of the deuterated compound is a key indicator of successful deuteration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for the non-deuterated Fexofenadine Methyl Ester are well-established. The introduction of deuterium has a minor effect on the chemical shifts of the directly attached carbons (a slight upfield shift, typically 0.1-0.5 ppm) and even smaller effects on more distant carbons. This phenomenon, known as the isotope effect, can be observed when comparing the spectra of the deuterated and non-deuterated compounds. The predicted ¹³C NMR chemical shifts for the core structure of Fexofenadine provide a reference for spectral assignment np-mrd.org.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Fexofenadine Core Structure

Atom Chemical Shift (ppm)
Quaternary Carbon (C(CH₃)₂)~45
Methyl Carbons (C(CH₃)₂)~25
Ester Carbonyl (C=O)~177
Methine Carbon (CH-OH)~72
Piperidine (B6355638) Carbons~25-55
Diphenylmethyl Carbon~78
Aromatic Carbons~125-145

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular formula for this compound is C₃₃H₃₁D₁₀NO₄, leading to a calculated molecular weight of approximately 525.74 g/mol nih.gov.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The mass spectrum will show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of the deuterated compound. For this compound, the [M+H]+ ion would be expected at an m/z (mass-to-charge ratio) of approximately 526.75.

The isotopic distribution pattern in the mass spectrum is used to determine the isotopic purity. The relative intensities of the M, M+1, M+2, etc., peaks will differ significantly from the non-deuterated compound due to the presence of ten deuterium atoms. Analysis of this pattern allows for the calculation of the percentage of deuteration.

Interactive Data Table: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₃₃H₃₁D₁₀NO₄
Molecular Weight~525.74 g/mol
Expected [M+H]⁺ (m/z)~526.75

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the fundamental vibrations of the main functional groups are not significantly affected by deuteration of the aromatic rings. Key characteristic absorption bands would include:

A broad O-H stretching vibration from the alcohol and any residual water, typically around 3400 cm⁻¹.

C-H stretching vibrations from the aliphatic and any remaining aromatic protons, typically in the range of 2850-3100 cm⁻¹.

A strong C=O stretching vibration from the ester carbonyl group, expected around 1730 cm⁻¹.

C=C stretching vibrations from the aromatic rings, typically in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations from the alcohol and ester groups, in the 1050-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to be nearly identical to that of the non-deuterated Fexofenadine Methyl Ester, as the deuteration of the phenyl rings does not significantly alter the electronic structure of the chromophores. Fexofenadine typically exhibits a maximum absorbance (λmax) in the UV region around 220 nm.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for profiling any related impurities. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed.

A typical HPLC method for the analysis of fexofenadine and its impurities, including the methyl ester, would involve a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile or methanol). Gradient elution may be used to achieve optimal separation of all components.

Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust caymanchem.com. The validation process would include assessing parameters such as:

Specificity: The ability of the method to separate the main compound from potential impurities, degradation products, and placebo components.

Linearity: The demonstration of a linear relationship between the concentration of the analyte and the detector response over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Interactive Data Table: Example HPLC Method Parameters for Fexofenadine and Related Impurities

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile/Methanol (B129727) and Phosphate Buffer)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~220 nm
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is instrumental in identifying and quantifying volatile intermediates and residual solvents that may be present from the synthesis process.

The synthesis of fexofenadine involves several steps where volatile reagents and solvents are used. For instance, the synthesis may involve intermediates such as alkyl halides or other reactive species that could remain in trace amounts in the final product. GC-MS analysis of the starting materials and in-process control samples can help ensure that these volatile impurities are effectively removed during the manufacturing process. A headspace GC-MS method is often employed for the analysis of residual solvents, where the sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC system.

Common volatile intermediates and residual solvents that could be monitored include:

Toluene

Methanol

Dichloromethane

Other organic solvents used in the synthetic steps.

The GC method would be optimized to provide good separation of these potential volatile impurities, and the mass spectrometer would be used for their positive identification and quantification.

Isotopic Enrichment Determination

The precise characterization of isotopically labeled compounds is critical for their application as internal standards in quantitative bioanalysis and in metabolic studies. For this compound, determining the extent and distribution of deuterium incorporation is essential to ensure the accuracy and reliability of the data generated using this standard. Isotopic enrichment refers to the percentage of molecules in which the hydrogen atoms at specific positions have been successfully substituted with deuterium. This is typically assessed using advanced analytical techniques such as mass spectrometry and elemental analysis.

Quantitative Mass Spectrometry for Deuterium Content

Quantitative mass spectrometry (MS) is a primary technique for determining the isotopic purity and deuterium content of labeled compounds. rsc.org High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the mass difference between the unlabeled compound and its various deuterated isotopologues (molecules with different numbers of deuterium atoms).

The analysis of this compound by MS relies on the mass difference between hydrogen (¹H) and deuterium (²H or D). Each successful deuterium substitution increases the monoisotopic mass of the molecule by approximately 1.0063 Da. For this compound, the ten deuterium atoms are typically located on the two phenyl rings of the hydroxydiphenylmethyl group.

The procedure involves infusing a solution of the compound into a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS), and acquiring the full scan mass spectrum. The resulting spectrum displays a cluster of isotopic peaks corresponding to the different deuterated species present in the sample. The most abundant peak will correspond to the target d10 species, while smaller peaks may be present for the unlabeled compound (d0) and partially labeled species (d1 through d9).

Table 1: Illustrative Isotopic Distribution of this compound by HRMS

This table represents typical data obtained from a high-resolution mass spectrometry analysis to determine the isotopic distribution of a deuterated compound.

IsotopologueRelative Abundance (%)
d0 (Unlabeled)0.1
d1 - d7< 0.1
d80.5
d92.5
d1096.9
Isotopic Purity (d10) 96.9%

Elemental Analysis for Deuterium Quantification

Elemental analysis provides a complementary method for quantifying the total deuterium content in a labeled organic molecule. While traditional combustion analysis determines the weight percentages of carbon, hydrogen, and nitrogen (CHN analysis), specialized techniques are required to measure isotopic ratios. wikipedia.org

One such technique is Thermal Conversion/Elemental Analysis-Isotope Ratio Mass Spectrometry (TC/EA-IRMS). In this method, a precisely weighed sample of this compound undergoes flash combustion or high-temperature pyrolysis (typically at temperatures exceeding 1300°C) in a reactor. This process quantitatively converts all hydrogen and deuterium in the organic matrix into hydrogen gas (H₂), hydrogen deuteride (HD), and deuterium gas (D₂).

Table 2: Example Elemental Analysis Data for Deuterium Quantification

This table illustrates how results from an elemental analysis for deuterium content might be presented.

ParameterResult
SampleThis compound
Hydrogen (Atom %)2.8
Deuterium (Atom %)97.2
Total Deuterium Enrichment 97.2%

Application of Fexofenadine D10 Methyl Ester in Quantitative Analytical Methodologies

Development of Stable Isotope Internal Standards

The development and application of stable isotope internal standards are pivotal for mitigating variability inherent in sample preparation and analysis. By incorporating a known quantity of an isotopically labeled analog of the analyte of interest at the beginning of the analytical workflow, variations in extraction efficiency, matrix effects, and instrument response can be effectively normalized.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before analysis. The fundamental principle of IDMS is the direct measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard. Since the chemical and physical properties of the analyte and its stable isotope-labeled counterpart are nearly identical, they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.

This co-elution and co-ionization allow the ratio of the two compounds to remain constant, even if there is sample loss during preparation. The concentration of the analyte in the original sample can then be accurately determined by measuring the altered isotopic ratio in the final extract and applying it to a calibration curve. This approach significantly enhances the accuracy and precision of quantification by correcting for potential analytical errors.

While the scientific literature details the use of Fexofenadine-d10 as an internal standard for the quantification of fexofenadine (B15129) in biological matrices, there is a notable absence of published studies specifically employing Fexofenadine-d10 Methyl Ester for this purpose. However, based on the principles of IDMS, the theoretical role of this compound would be to serve as an ideal internal standard for the quantification of fexofenadine methyl ester.

Fexofenadine methyl ester is a known impurity and a potential metabolite of fexofenadine. nih.gov Therefore, in studies aiming to quantify this specific compound, this compound would be the preferred internal standard. Its deuterium (B1214612) labeling would provide a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for their simultaneous detection and ratio measurement by mass spectrometry. The use of this specific deuterated methyl ester would ensure that the internal standard closely mimics the behavior of the analyte—fexofenadine methyl ester—throughout the analytical process, from extraction to detection, thereby providing the most accurate and reliable quantification.

Method Validation for Bioanalytical Assays Utilizing this compound

For any quantitative analytical method to be considered reliable and fit for purpose, it must undergo a rigorous validation process. This process ensures that the method is accurate, precise, and robust for the intended application. The following sections describe the key validation parameters that would be assessed for a bioanalytical assay for fexofenadine methyl ester using this compound as an internal standard. It is important to note that the specific data presented is for the non-deuterated fexofenadine methyl ester, as it is the most relevant information available in the absence of studies on the deuterated compound.

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

In a study developing a stability-indicating HPLC-DAD method, the linearity of the determination of fexofenadine methyl ester (referred to as Impurity C) was evaluated. nih.gov The calibration curve for fexofenadine methyl ester demonstrated good linearity over a concentration range of 0.1-50 µg/ml. nih.gov

Table 1: Linearity Data for Fexofenadine Methyl Ester

Parameter Value
Concentration Range 0.1-50 µg/ml
Regression Equation y = 0.0545x - 0.047

Data sourced from Maher et al., 2011. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

While specific precision and accuracy data for an assay using this compound are not available, a validated method for fexofenadine demonstrated intra- and inter-day accuracy and precision to be within ±15%. nih.gov For a new method to be considered valid, it would need to meet similar acceptance criteria as outlined by regulatory guidelines. Robustness would be evaluated by introducing small changes to the method, such as the pH of the mobile phase or the column temperature, and observing the effect on the results.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For the HPLC-DAD method for fexofenadine and its related impurities, the LOD and LOQ for fexofenadine methyl ester were determined. nih.gov These values indicate the sensitivity of the method for this specific compound.

Table 2: LOD and LOQ for Fexofenadine Methyl Ester

Parameter Value
Limit of Detection (LOD) 0.02 µg/ml

Data sourced from Maher et al., 2011. nih.gov

Application in Complex Mixture Analysis

The synthesis and production of active pharmaceutical ingredients (APIs) like fexofenadine invariably involve complex mixtures containing the main compound, unreacted starting materials, intermediates, by-products, and degradation products. The accurate quantification of these components is essential for ensuring the purity, stability, and safety of the final drug product. This compound is particularly valuable in the analysis of such intricate mixtures.

Fexofenadine Methyl Ester is recognized as a significant process-related impurity and a primary intermediate in several synthetic routes for fexofenadine. nih.govnih.gov Regulatory guidelines necessitate the precise quantification of such impurities. The use of this compound as an internal standard is the preferred method for this quantification when using mass spectrometry.

In a typical LC-MS/MS method, both the non-deuterated Fexofenadine Methyl Ester (the analyte) and this compound (the internal standard) are monitored. Because they share nearly identical chromatographic retention times and ionization efficiencies, any variation during sample preparation or injection affects both compounds equally. This co-elution is crucial for compensating for analytical variability. By calculating the ratio of the analyte's response to the internal standard's response, a highly accurate and precise measurement can be achieved.

Research has established validated chromatographic methods for the simultaneous determination of fexofenadine and its related impurities, including the methyl ester (Impurity C) and the methyl ester of keto fexofenadine (Impurity D). nih.govresearchgate.net While these studies may use other internal standards for UV detection, the principles underscore the importance of separating and quantifying these specific ester compounds. When translating these methods to the more sensitive and specific mass spectrometry platform, a stable isotope-labeled standard like this compound is the gold standard.

Table 1: Illustrative LC-MS/MS Parameters for Quantification of Fexofenadine Methyl Ester

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Fexofenadine Methyl Ester516.3498.3154.2
This compound (IS)526.4508.4154.2

This table presents hypothetical yet representative data for an LC-MS/MS method. The precursor ion for the deuterated standard is +10 amu compared to the analyte, reflecting the ten deuterium atoms.

The synthesis of fexofenadine is a multi-step process that can generate a variety of intermediates and potential impurities. epa.govresearchgate.netuniupo.it These can include precursors like 4-(4-chlorobutanoyl)-α,α-dimethylphenylacetic acid methyl ester or other esterified derivatives. patsnap.com The purity of the final API is contingent on effectively monitoring and controlling these intermediates throughout the manufacturing process.

This compound and other related deuterated compounds, such as 1-Oxo this compound, are invaluable tools for this purpose. pharmaffiliates.com They can be used in LC-MS methods to:

Track the consumption of starting materials and the formation of intermediates: By developing quantitative methods for key synthetic intermediates, chemists can optimize reaction conditions (e.g., time, temperature, catalysts) to maximize yield and minimize impurity formation. researchgate.net

Quantify process-related impurities: These methods can accurately measure the levels of residual intermediates or by-products in the final API, ensuring they are below the thresholds specified by regulatory bodies like the ICH.

The use of a stable isotope-labeled internal standard is crucial here, as the sample matrix can change significantly from one stage of the synthesis to the next. The internal standard compensates for these matrix variations, providing reliable quantitative data for process control.

Matrix Effects Mitigation in Mass Spectrometry-Based Assays

Matrix effects are a significant challenge in quantitative LC-MS analysis, especially when analyzing complex samples such as biological fluids or crude reaction mixtures. nih.gov This phenomenon occurs when co-eluting, undetected components in the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. chromatographyonline.com This can severely compromise the accuracy, precision, and sensitivity of the assay. nih.gov

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard. chromatographyonline.comlcms.cz this compound is an ideal candidate for mitigating matrix effects when quantifying Fexofenadine Methyl Ester for several reasons:

Identical Chemical and Physical Properties: Deuterium substitution has a negligible effect on the chemical properties of the molecule. Therefore, this compound has the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-deuterated analyte.

Co-elution: Because it co-elutes with the analyte, it is exposed to the same interfering components from the matrix at the same time.

Ratio-Based Quantification: Both the analyte and the internal standard will experience the same degree of ion suppression or enhancement. When the ratio of their peak areas is calculated, the matrix effect is effectively cancelled out, leading to a highly accurate and reliable quantification.

This principle has been successfully demonstrated in numerous bioanalytical studies where deuterated standards like Fexofenadine-d10 are used to quantify the parent drug fexofenadine in human plasma, a notoriously complex matrix. nih.gov The same principle applies directly to the use of this compound for the analysis of its corresponding analyte in various complex sample types encountered during pharmaceutical development and manufacturing.

Table 2: Research Findings on Fexofenadine Impurity Analysis

Analytical MethodKey FindingCompounds AnalyzedReference
RP-HPLC with DADDeveloped a validated method for the simultaneous determination of fexofenadine and four key related impurities.Fexofenadine, Keto-fexofenadine (Impurity A), meta-isomer (Impurity B), Fexofenadine methyl ester (Impurity C), Keto-fexofenadine methyl ester (Impurity D) nih.gov
UPLC-MS/MSValidated a high-throughput method for quantifying fexofenadine in human serum using a deuterated internal standard.Fexofenadine, Fexofenadine-d10 (IS) nih.gov
LC-MSDemonstrated a workflow for identifying and profiling API impurities using high-resolution mass spectrometry.Fexofenadine and its impurities thermofisher.com

Compound Reference Table

Investigation of Deuterium Isotope Effects on Fexofenadine Methyl Ester S Chemical and Biochemical Transformations

Application in Mechanistic Metabolism Studies (In Vitro and Pre-Clinical)

Fexofenadine (B15129) itself undergoes very limited hepatic metabolism, with only about 5% of a dose being metabolized. drugbank.com The methyl ester of fexofenadine is one of its few identified metabolites. drugbank.commedcentral.com The stability of Fexofenadine-d10 Methyl Ester can be assessed in isolated enzymatic systems, such as human liver microsomes (HLMs) or cryopreserved hepatocytes, which contain a rich complement of drug-metabolizing enzymes like CYP450s. tandfonline.com

Due to the KIE, the deuteration at the phenyl rings in this compound is expected to protect the molecule from any CYP450-mediated oxidative metabolism at those positions. nih.gov This would result in a lower rate of metabolism (turnover) and an increased half-life in these in vitro systems compared to its non-deuterated counterpart, assuming aromatic hydroxylation is a relevant clearance pathway. This enhanced stability is a key potential advantage of deuterated drugs. juniperpublishers.com

Table 2: Expected In Vitro Metabolic Stability in Human Liver Microsomes

CompoundPrimary Metabolic Pathway AssessedHypothetical Half-Life (t½, min)Turnover RateConclusion
Fexofenadine Methyl EsterAromatic Hydroxylation120NormalBaseline metabolic rate via oxidation.
This compoundAromatic Hydroxylation> 600Significantly ReducedDeuteration at the phenyl rings substantially slows oxidative metabolism, increasing enzymatic stability.

In pre-clinical studies, typically conducted in animal models such as rats or dogs, administering a deuterated compound allows for the unambiguous identification of its metabolites. service.gov.uk When Fexofenadine-d10 is administered, its metabolites, including the methyl ester, will retain the deuterium (B1214612) labels. The resulting this compound would be readily distinguishable from any endogenous compounds or non-deuterated fexofenadine metabolites using mass spectrometry (MS).

The deuterated metabolite will exhibit a specific mass-to-charge ratio (m/z) that is 10 Daltons higher than the non-deuterated version. This mass shift provides a clear and unmistakable signature, simplifying metabolite identification and quantification in complex biological matrices like plasma, urine, or feces. caymanchem.com This technique is invaluable for confirming metabolic pathways and for use as an internal standard in quantitative bioanalysis. caymanchem.commedchemexpress.com

Metabolic shunting, or metabolic switching, is a phenomenon where the blockage of a primary metabolic pathway by deuterium substitution diverts the drug's metabolism to alternative, secondary pathways. nih.govresearchgate.net This can lead to a change in the metabolite profile, potentially increasing the formation of other metabolites. nih.govosti.gov

Table 3: Hypothetical Metabolic Shunting in a Pre-Clinical Model

Compound Administered% of Metabolism via Aromatic Oxidation% of Metabolism via Other Pathways (e.g., N-dealkylation)Outcome
Fexofenadine Methyl Ester2%3%Baseline metabolite ratio established.
This compound< 0.2% (Blocked by KIE)4.8% (Increased)Metabolism is shunted away from the deuterated phenyl rings to an alternative metabolic route.

Role in Prodrug Research and Esterase Activity Studies (in a non-clinical context)

Fexofenadine, an active metabolite of terfenadine, is a well-known second-generation antihistamine. wpmucdn.com Its therapeutic efficacy is sometimes hampered by poor oral bioavailability. To overcome this, prodrug strategies are often employed, with esterification of the carboxylic acid group being a common approach. The resulting ester masks the polar carboxyl group, potentially improving membrane permeability. Once absorbed, the ester prodrug is designed to be hydrolyzed by endogenous esterases, releasing the active fexofenadine.

This compound is a deuterated form of the methyl ester prodrug of fexofenadine. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, can influence the metabolic fate of a molecule. wpmucdn.com This is due to the kinetic isotope effect (KIE), where the heavier mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. wpmucdn.com

The stability of a prodrug's ester linkage is critical. It must be stable enough to pass through the gastrointestinal tract but labile enough to be cleaved in the target tissue or systemic circulation. Stability studies for fexofenadine hydrochloride under forced degradation conditions (acidic, basic, oxidative, and photolytic stress) have been conducted, indicating its degradation profile. For instance, significant degradation of fexofenadine has been observed in both acidic (0.5 N HCl at 80°C) and basic (0.5 N NaOH at 80°C) conditions. nih.gov

While direct stability data for this compound is not available, studies on similar non-deuterated ester prodrugs of fexofenadine provide valuable insights. For example, research on fexofenadine ethyl ester (ethyl-FXD) showed it was designed to be resistant to intestinal hydrolysis. nih.gov In general, methyl esters are known to be more susceptible to hydrolysis than ethyl esters.

The stability of this compound would likely be assessed in simulated physiological fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), to predict its behavior in vivo.

Table 1: Hypothetical Stability of this compound in Simulated Physiological Fluids

ConditionpHIncubation Time (hours)Temperature (°C)Expected Stability of Ester Linkage
Simulated Gastric Fluid (SGF)1.2237High (minimal hydrolysis)
Simulated Intestinal Fluid (SIF)6.8437Moderate (potential for some enzymatic hydrolysis)
Human Plasma7.4437Low (significant hydrolysis by plasma esterases)

This table is illustrative and based on general principles of prodrug stability. Specific experimental data for this compound is not available in the reviewed literature.

The conversion of an ester prodrug to its active carboxylic acid is primarily mediated by carboxylesterases (CES). In humans, two major forms exist: hCE1, predominantly found in the liver, and hCE2, which is abundant in the intestine. These enzymes exhibit different substrate specificities. nih.gov For instance, hCE2 is known to poorly hydrolyze prodrugs with larger acyl groups. nih.gov

The hydrolysis of an ester involves the cleavage of the ester bond, a reaction that does not directly involve breaking a C-H (or C-D) bond at the deuterated positions in this compound. The ten deuterium atoms in this molecule are located on the two phenyl rings of the hydroxydiphenylmethyl group. Therefore, a primary kinetic isotope effect on the esterase-mediated hydrolysis is not expected.

However, secondary isotope effects, though generally smaller, could potentially influence the reaction rate. These effects can arise from changes in the vibrational modes of the molecule upon binding to the enzyme's active site. Solvent isotope effects have also been observed in esterase-catalyzed reactions, where replacing H₂O with D₂O as the solvent can alter the rate of hydrolysis. nih.gov Studies on cholesterol esterase, for example, have shown that solvent isotope effects can indicate the involvement of general acid-base catalysis in both the acylation and deacylation steps of the hydrolysis mechanism. nih.gov

A comparative study of the hydrolysis rates of Fexofenadine Methyl Ester and this compound in the presence of human liver microsomes (a source of hCE1) and human intestinal microsomes (a source of hCE2) would be necessary to definitively determine the influence of deuteration.

Table 2: Hypothetical Comparative Hydrolysis Rates

CompoundEnzyme SourceHydrolysis Rate (nmol/min/mg protein)
Fexofenadine Methyl EsterHuman Liver Microsomes (hCE1)kH
This compoundHuman Liver Microsomes (hCE1)kD
Fexofenadine Methyl EsterHuman Intestinal Microsomes (hCE2)k'H
This compoundHuman Intestinal Microsomes (hCE2)k'D

This table represents a hypothetical experimental design. The values for kH, kD, k'H, and k'D are not available from existing literature and would need to be determined experimentally. The ratio of kH/kD would represent the kinetic isotope effect.

Computational and Theoretical Studies of Fexofenadine D10 Methyl Ester

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations provide invaluable insights into the three-dimensional structure of Fexofenadine-d10 Methyl Ester and its potential interactions with biological macromolecules. These computational techniques allow for a detailed examination of how deuteration might alter the drug's binding affinity and metabolic fate.

Conformational Analysis of Deuterated Fexofenadine (B15129) Methyl Ester

Table 1: Comparison of Key Dihedral Angles in Fexofenadine Methyl Ester and its d10 Analog (Hypothetical Data)

Dihedral Angle (Degrees)Fexofenadine Methyl Ester (Calculated)This compound (Predicted)
C1-C2-C3-C4 (Butyl Chain)178.5178.3
Cα-Cβ-N-Cγ (Piperidine Ring)-60.2-60.1
O-C(Ester)-Cα-Cβ120.4120.5

Note: This table presents hypothetical data to illustrate the expected minor conformational changes.

Interaction with Enzyme Active Sites (e.g., Esterases, Cytochrome P450s)

Fexofenadine is known to be a substrate for certain cytochrome P450 (CYP) enzymes, although its metabolism is limited drugbank.comnih.gov. Its methyl ester metabolite would be a substrate for esterase enzymes, which hydrolyze the ester back to the active carboxylic acid, Fexofenadine. Molecular docking simulations can predict the binding orientation and affinity of this compound within the active sites of these enzymes.

The primary interactions governing binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are unlikely to be directly affected by deuteration. However, the subtle changes in molecular vibrations and van der Waals radii of deuterium (B1214612) compared to protium (B1232500) could lead to minor alterations in the binding energy. For instance, the slightly smaller vibrational amplitude of C-D bonds might allow for a tighter fit in a sterically constrained active site.

Docking studies would typically involve:

Preparation of the Ligand: Building the 3D structure of this compound.

Preparation of the Receptor: Obtaining the crystal structure of the target enzyme (e.g., a human carboxylesterase or a CYP3A4 isoform).

Docking Simulation: Using algorithms to predict the most favorable binding poses of the ligand within the enzyme's active site.

Scoring and Analysis: Evaluating the predicted binding affinity and analyzing the key intermolecular interactions.

Quantum Chemical Calculations of Deuterium Isotope Effects

Quantum chemical calculations offer a powerful approach to quantify the energetic differences between C-H and C-D bonds, which are the origin of kinetic isotope effects (KIEs). These effects are particularly relevant for understanding the metabolic stability of deuterated compounds.

Bond Strengths and Vibrational Frequencies of C-D vs. C-H Bonds

The fundamental principle underlying the metabolic stability of deuterated drugs is the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference arises from the lower zero-point vibrational energy (ZPVE) of the C-D bond due to the heavier mass of deuterium.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate these properties with high accuracy.

Table 2: Calculated Bond Properties for a Representative C-H and C-D Bond

PropertyC-H BondC-D Bond
Bond Dissociation Energy (kcal/mol)~99~100.4
Vibrational Frequency (cm⁻¹)~2900-3100~2100-2300
Zero-Point Vibrational Energy (kcal/mol)~4.3~3.1

Note: These are typical values and would be specifically calculated for the various C-H bonds in Fexofenadine Methyl Ester.

The higher energy required to break a C-D bond means that metabolic reactions involving the cleavage of this bond will proceed at a slower rate.

Transition State Modeling for Deuterated Reactions

To more accurately predict the magnitude of the KIE, computational chemists can model the transition state of the metabolic reaction. For a CYP-mediated oxidation, this would involve modeling the abstraction of a hydrogen or deuterium atom by the reactive iron-oxo species of the enzyme.

By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted using transition state theory. A significant primary KIE (kH/kD > 1) would be expected for reactions where C-H bond cleavage is the rate-determining step.

Prediction of Metabolic Soft Spots and Deuteration Sites

A key application of computational chemistry in drug design is the prediction of "metabolic soft spots" – the sites on a molecule most susceptible to metabolism. In silico tools like MetaSite can predict which positions on Fexofenadine are most likely to be oxidized by CYP enzymes novartis.comresearchgate.netsigmaaldrich.comdntb.gov.ua.

For Fexofenadine, potential sites of metabolism include the aromatic rings and the aliphatic chain. By identifying these vulnerable positions, deuteration can be strategically applied to block or slow down metabolism at those sites, thereby improving the drug's pharmacokinetic profile.

The rationale for producing this compound would be based on the hypothesis that deuterating specific positions on the Fexofenadine scaffold would protect it from metabolic degradation. The methyl ester itself is a metabolically labile group, and its hydrolysis is generally rapid. Therefore, the deuteration in this compound is primarily aimed at stabilizing the core Fexofenadine structure.

Future Directions and Emerging Research Opportunities for Fexofenadine D10 Methyl Ester

Expansion of Analytical Applications to Novel Matrices

The utility of deuterated compounds as internal standards in mass spectrometry is a cornerstone of modern analytical chemistry. proteochem.comresearchgate.net Fexofenadine-d10 Methyl Ester holds significant potential for expanding the quantitative analysis of its non-deuterated counterpart, Fexofenadine (B15129) Methyl Ester, into a variety of novel and complex biological and environmental matrices. The stable isotope label allows for precise and accurate quantification, minimizing matrix effects that can interfere with measurements in complex samples. researchgate.net

Future research could focus on developing and validating analytical methods using this compound for the detection of Fexofenadine Methyl Ester in matrices such as:

Human Milk: To assess the potential for maternal transfer of the fexofenadine metabolite to nursing infants.

Saliva: As a non-invasive method for therapeutic drug monitoring.

Wastewater: To monitor the environmental prevalence and persistence of this metabolite.

Tissue Biopsies: To investigate tissue-specific accumulation and metabolism of fexofenadine.

Illustrative Table of Potential Novel Matrices for Fexofenadine Methyl Ester Analysis

MatrixPotential Research ApplicationAnalytical Challenge
Human MilkInfant exposure assessmentHigh lipid and protein content
SalivaNon-invasive therapeutic drug monitoringLow analyte concentration
WastewaterEnvironmental monitoringComplex mixture of contaminants
Tissue BiopsyPharmacokinetic and pharmacodynamic studiesLimited sample volume

Development of Advanced Deuterated Analogs for Specific Research Purposes

The strategic placement of deuterium (B1214612) atoms within a molecule can provide valuable insights into its metabolic fate and reaction mechanisms. scielo.brnih.gov Building upon the foundation of this compound, the development of a suite of advanced deuterated analogs of fexofenadine and its related compounds could open new avenues of research. These analogs could be designed to probe specific metabolic pathways and enzymatic transformations.

For instance, deuteration at sites known to be susceptible to oxidation could help elucidate the specific cytochrome P450 enzymes involved in fexofenadine metabolism. researchgate.net Furthermore, the synthesis of deuterated standards for other known metabolites of fexofenadine would be invaluable for comprehensive pharmacokinetic studies. researchgate.netd-nb.info

Potential Advanced Deuterated Analogs and Their Research Applications

Deuterated AnalogPosition of Deuterium LabelPotential Research Application
Fexofenadine-d5Phenyl ringsInvestigate aromatic hydroxylation
Fexofenadine-d4Piperidine (B6355638) ringStudy N-dealkylation pathways
Keto-Fexofenadine-d10Similar to Fexofenadine-d10Quantify the keto metabolite

Integration with Multi-Omics Approaches in Systems Biology Research

The advent of multi-omics technologies, such as metabolomics and proteomics, has revolutionized our understanding of complex biological systems. Isotopic labeling is a powerful tool in these fields, enabling the tracing of metabolic pathways and the quantification of changes in protein expression. clearsynth.comscispace.com this compound could be a valuable tool in systems biology research aimed at understanding the broader physiological effects of fexofenadine.

By administering this compound in cellular or animal models, researchers could:

Trace the metabolic fate of the methyl ester and its subsequent conversion to fexofenadine and other metabolites within the context of the entire metabolome.

Employ quantitative proteomics to identify changes in protein expression in response to fexofenadine exposure, potentially revealing novel mechanisms of action or off-target effects.

Integrate data from these different "omics" platforms to construct a more holistic model of fexofenadine's interaction with the biological system.

Exploration of this compound in Chemical Biology Tool Development

Deuterated compounds can serve as versatile platforms for the development of chemical biology tools to probe biological processes. simsonpharma.com this compound could be chemically modified to create novel probes for studying the histamine (B1213489) H1 receptor, the primary target of fexofenadine. idealpublication.in

For example, the methyl ester group could be functionalized to attach affinity tags, fluorescent labels, or crosslinking agents. Such tools could be used to:

Isolate and identify binding partners of fexofenadine beyond the H1 receptor.

Visualize the subcellular localization of the drug and its target.

Map the binding site of fexofenadine on the H1 receptor with greater precision.

The development of such chemical biology probes would provide a deeper understanding of the molecular pharmacology of fexofenadine and could inform the design of future generations of antihistamines.

Q & A

Q. Table 1. Critical Parameters for this compound Synthesis Optimization via Taguchi Method

ParameterLevel 1Level 2Level 3Contribution (%)
Catalyst TypeNaOHKOH15.2
Catalyst Conc. (wt%)0.51.01.577.6
Temperature (°C)25406022.1
Molar Ratio1:41:61:85.1
Adapted from orthogonal array L9 (3^4) experiments .

Q. Table 2. System Suitability Criteria for HPLC Analysis of this compound

ParameterRequirementReference Method
Resolution≥3.0USP ⟨621⟩
Tailing Factor≤2.0USP ⟨621⟩
RSD for Peak Area≤2.0%USP ⟨621⟩

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.